Tert-butyl hydroxy(phenyl)acetate
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Overview
Description
Tert-butyl hydroxy(phenyl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This compound is particularly noted for its stability and unique chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl hydroxy(phenyl)acetate can be synthesized through the esterification of phenylacetic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl hydroxy(phenyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield phenylacetic acid and tert-butyl alcohol.
Reduction: Reduction of the ester with lithium aluminum hydride results in the formation of the corresponding alcohol.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of esters.
Transesterification: Catalysts such as titanium alkoxides or strong acids are used to facilitate transesterification reactions.
Major Products Formed
Hydrolysis: Phenylacetic acid and tert-butyl alcohol.
Reduction: The corresponding alcohol.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Tert-butyl hydroxy(phenyl)acetate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl hydroxy(phenyl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release phenylacetic acid and tert-butyl alcohol. Phenylacetic acid can then participate in various metabolic pathways, while tert-butyl alcohol may act as a solvent or intermediate in other reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylphenylacetate: Similar in structure but with a methyl group instead of a hydroxy group.
Ethyl phenylacetate: Similar ester with an ethyl group instead of a tert-butyl group.
Phenylacetic acid: The parent acid of tert-butyl hydroxy(phenyl)acetate.
Uniqueness
This compound is unique due to its tert-butyl group, which imparts greater steric hindrance and stability compared to other esters. This makes it particularly useful in applications requiring high stability and resistance to hydrolysis .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
tert-butyl 2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9/h4-8,10,13H,1-3H3 |
InChI Key |
HFQCAIQTDNARDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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